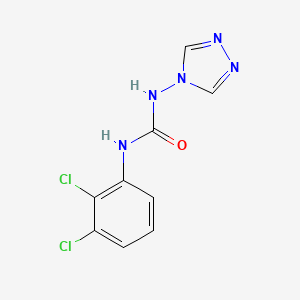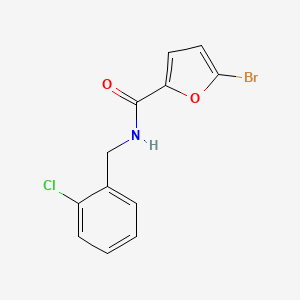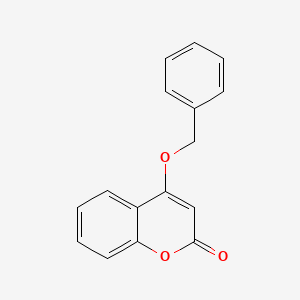![molecular formula C18H20N2O3S B5694699 N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as NBDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetamide and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, this compound forms a complex with the copper ion, which leads to the emission of a fluorescence signal. In the case of cancer cells, this compound is believed to induce apoptosis through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered to be relatively safe for use in laboratory experiments. However, its effects on biochemical and physiological processes are still being investigated. Studies have shown that this compound can selectively bind to copper ions and induce apoptosis in cancer cells, but its effects on other biological processes are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is its selectivity for copper ions and cancer cells. This property makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for the research and development of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of this compound-based sensors for the detection of other metal ions. Another area of interest is the investigation of this compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for copper ions and cancer cells makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves multiple steps, starting with the reaction of 2-isopropylphenylamine with 4-nitrobenzyl chloride to produce 2-isopropylphenyl-4-nitrobenzylamine. This intermediate is then reacted with thioacetic acid to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Scientific Research Applications
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a fluorescence signal upon binding. This property has been utilized in the development of sensors for the detection of copper ions in biological and environmental samples.
In addition to its use as a fluorescent probe, this compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway. This property has led to the development of this compound-based anticancer drugs.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-24-11-14-7-9-15(10-8-14)20(22)23/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCQJDLJPUJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)



![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
